molecular formula C20H12N4O6 B11565593 2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

Cat. No.: B11565593
M. Wt: 404.3 g/mol
InChI Key: FRZMVOBTSGBISU-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxazole ring, and a phenolic hydroxyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves multiple steps, starting with the nitration of phenol to introduce nitro groups at the 2 and 4 positions. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving an appropriate precursor. The final step involves the condensation of the benzoxazole derivative with a phenolic compound under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of ether or ester derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro groups and the benzoxazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.

    Benzoxazole derivatives: Studied for their antimicrobial and anticancer properties.

    Phenolic compounds: Known for their antioxidant properties.

Uniqueness

2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is unique due to the combination of nitro groups, a benzoxazole ring, and a phenolic hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12N4O6

Molecular Weight

404.3 g/mol

IUPAC Name

2,4-dinitro-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H12N4O6/c25-19-13(8-15(23(26)27)10-17(19)24(28)29)11-21-14-6-7-18-16(9-14)22-20(30-18)12-4-2-1-3-5-12/h1-11,25H

InChI Key

FRZMVOBTSGBISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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